molecular formula C22H36ClNO B185232 N-(4-chlorophenyl)hexadecanamide CAS No. 100172-16-5

N-(4-chlorophenyl)hexadecanamide

Cat. No. B185232
M. Wt: 366 g/mol
InChI Key: OVRHPHDYSKENNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)hexadecanamide, also known as chlorhexadecanamide or CPDA, is a synthetic compound that belongs to the class of fatty acid amides. It is a white crystalline powder that has been used in various scientific research applications due to its unique properties. CPDA has gained attention in recent years due to its potential therapeutic applications in various diseases, including cancer and inflammation.

Mechanism Of Action

The mechanism of action of CPDA is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of enzymes involved in cancer cell growth and the modulation of immune responses.

Biochemical And Physiological Effects

CPDA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. CPDA has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages And Limitations For Lab Experiments

One of the major advantages of CPDA is its ease of synthesis, which makes it readily available for research purposes. CPDA has also been shown to have low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of CPDA is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on CPDA. One area of research is the development of CPDA-based therapeutics for cancer and inflammation. Another area of research is the elucidation of the mechanism of action of CPDA, which could lead to the development of more effective treatments. Additionally, further studies are needed to determine the optimal dosage and administration of CPDA for therapeutic use.
Conclusion
In conclusion, N-(4-chlorophenyl)hexadecanamide is a synthetic compound that has shown potential therapeutic applications in various diseases, including cancer and inflammation. Its ease of synthesis and low toxicity make it a promising compound for use in lab experiments. Further research is needed to fully understand its mechanism of action and to develop more effective treatments based on CPDA.

Synthesis Methods

CPDA can be synthesized through a simple reaction between 4-chloroaniline and hexadecanoyl chloride in the presence of a base such as triethylamine. The reaction yields CPDA as a white crystalline solid with a yield of around 80%.

Scientific Research Applications

CPDA has been extensively studied for its potential therapeutic applications in various diseases. One of the major research areas is cancer, where CPDA has been shown to inhibit the growth of cancer cells in vitro and in vivo. CPDA has also been studied for its anti-inflammatory properties, where it has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis.

properties

CAS RN

100172-16-5

Product Name

N-(4-chlorophenyl)hexadecanamide

Molecular Formula

C22H36ClNO

Molecular Weight

366 g/mol

IUPAC Name

N-(4-chlorophenyl)hexadecanamide

InChI

InChI=1S/C22H36ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(25)24-21-18-16-20(23)17-19-21/h16-19H,2-15H2,1H3,(H,24,25)

InChI Key

OVRHPHDYSKENNR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)Cl

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)Cl

Pictograms

Irritant

synonyms

HexadecanaMide, N-(4-chlorophenyl)-

Origin of Product

United States

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